

# Valylhistidine as a dipeptide composed of valine and histidine

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## Valylhistidine: A Technical Guide for Researchers

An In-depth Examination of the Dipeptide Composed of Valine and Histidine

### Abstract

**Valylhistidine** (Val-His) is a dipeptide composed of the amino acids L-valine and L-histidine.<sup>[1]</sup> Primarily known as an intermediate in protein catabolism, its biological significance is an area of ongoing investigation, particularly concerning its metal-chelating properties and potential physiological effects analogous to other histidine-containing dipeptides. This technical guide provides a comprehensive overview of **Valylhistidine**, including its biochemical properties, synthesis, and analytical characterization. Detailed, generalized experimental protocols for its synthesis and purification are presented, alongside methodologies for its analysis. Due to the limited availability of specific quantitative data for **Valylhistidine** in the current body of scientific literature, this guide also provides contextual data on related compounds to inform future research. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry and potential applications of this dipeptide.

### Introduction

Dipeptides, the simplest members of the peptide family, are increasingly recognized for their diverse biological activities beyond their basic role as intermediates in protein metabolism.[2] **Valylhistidine**, with its constituent amino acids—the branched-chain valine and the imidazole-containing histidine—presents a molecule of interest for its potential to interact with metal ions and participate in various physiological processes. The imidazole side chain of histidine is a well-established chelator of divalent cations, including copper (II), which is critical in various enzymatic and physiological functions. While other histidine-containing dipeptides, such as carnosine ( $\beta$ -alanyl-L-histidine), have been extensively studied for their antioxidant, anti-glycation, and pH-buffering capacities, the specific roles of **Valylhistidine** remain less well-defined.[3] This guide aims to consolidate the available technical information on **Valylhistidine** and provide a framework for further experimental exploration.

## Biochemical and Physicochemical Properties

**Valylhistidine** is a water-soluble dipeptide with a molecular weight of 254.29 g/mol and a chemical formula of C<sub>11</sub>H<sub>18</sub>N<sub>4</sub>O<sub>3</sub>. [1] The presence of the imidazole ring from the histidine residue allows **Valylhistidine** to form complexes with metal ions, most notably Cu(II). While it has been shown to form a dipeptide complex with Cu(II) that mimics superoxide dismutase, it reportedly lacks this enzymatic activity. The isoelectric point (pI) of **Valylhistidine** can be theoretically estimated based on the pKa values of its ionizable groups: the  $\alpha$ -amino group of valine, the imidazole side chain of histidine, and the  $\alpha$ -carboxyl group of histidine.

Table 1: Physicochemical Properties of **Valylhistidine**

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>18</sub> N <sub>4</sub> O <sub>3</sub>	[1]
Molecular Weight	254.29 g/mol	[1]
CAS Number	13589-07-6	[1]
Appearance	White to off-white solid	General knowledge
Solubility	Soluble in water	General knowledge

## Biological Activities and Potential Applications

The primary established biological role of **Valylhistidine** is as a product of protein digestion and catabolism.[2] However, based on the known functions of its constituent amino acids and related dipeptides, several potential biological activities and applications can be postulated.

- **Metal Ion Chelation:** The imidazole group of histidine is a potent chelator of metal ions like copper, zinc, and iron. This suggests that **Valylhistidine** could play a role in the homeostasis and transport of these essential metals. The formation constant for the **Valylhistidine**-Cu(II) complex is a critical parameter for understanding this interaction, though specific values are not readily available in the searched literature. For context, the stability constants of other copper(II)-amino acid complexes have been determined potentiometrically.[4]
- **Antioxidant Activity:** Histidine-containing dipeptides like carnosine are known to possess antioxidant properties by quenching reactive oxygen species (ROS) and sequestering pro-oxidant metal ions.[3] It is plausible that **Valylhistidine** exhibits similar, albeit potentially different, antioxidant capabilities.
- **Enzyme Modulation:** The interaction of **Valylhistidine** with metalloenzymes could modulate their activity. Histidine residues are frequently found in the active sites of enzymes and play crucial roles in catalysis.[5] The presence of exogenous **Valylhistidine** could potentially influence these enzymatic reactions.

Table 2: Potential Biological Activities and Applications of **Valylhistidine**

Activity/Application	Basis for Postulation	Quantitative Data
Cu(II) Chelation	Presence of a histidine residue.	Stability constant not found in the searched literature.
Antioxidant	Analogy to carnosine and other histidine-containing dipeptides.	Specific antioxidant capacity (e.g., ORAC value) not found.
Enzyme Modulation	Potential interaction with metalloenzymes.	Specific inhibitory or activating constants ( $K_i$ , $K_a$ ) not found.

## Experimental Protocols

The following sections provide detailed, generalized protocols for the synthesis, purification, and analysis of **Valylhistidine**. These are based on standard methodologies for peptide chemistry and may require optimization for specific laboratory conditions and desired purity levels.

## Synthesis of Valylhistidine

**Valylhistidine** can be synthesized using either solution-phase or solid-phase peptide synthesis (SPPS) methods.

Solution-phase synthesis offers scalability and allows for the purification of intermediates. A common strategy involves the use of protecting groups for the amino and carboxyl termini, as well as the reactive side chain of histidine, followed by a coupling reaction and subsequent deprotection.

Protocol:

- Protection of Amino Acids:
  - Protect the  $\alpha$ -amino group of L-valine with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Z).
  - Protect the carboxyl group of L-histidine as a methyl or benzyl ester.
  - Protect the imidazole side chain of L-histidine with a group like the trityl (Trt) or tosyl (Tos) group.
- Coupling Reaction:
  - Activate the carboxyl group of the N-protected L-valine using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to minimize side reactions.
  - React the activated valine derivative with the protected L-histidine ester in an appropriate organic solvent (e.g., dichloromethane or dimethylformamide).
  - Monitor the reaction progress using thin-layer chromatography (TLC).

- Deprotection:
  - Remove the N-terminal protecting group (e.g., Boc with trifluoroacetic acid; Z with hydrogenolysis).
  - Remove the C-terminal ester and the side-chain protecting group under appropriate conditions (e.g., saponification for methyl esters, hydrogenolysis for benzyl esters and some side-chain protecting groups).
- Purification:
  - Purify the final dipeptide using techniques such as recrystallization or column chromatography.

A detailed protocol for the solution-phase synthesis of a different dipeptide, Glycyl-L-valine, can be found in the literature and adapted for **Valylhistidine**.[\[6\]](#)

SPPS is a more automated and rapid method for peptide synthesis, particularly for longer sequences, but is also applicable to dipeptides.

Protocol:

- Resin Preparation: Start with a resin pre-loaded with Fmoc-protected L-histidine, with its side chain protected (e.g., Fmoc-His(Trt)-Wang resin).
- Fmoc Deprotection: Remove the Fmoc group from the histidine residue using a solution of piperidine in DMF.
- Coupling: Couple Fmoc-protected L-valine to the deprotected histidine on the resin using a coupling agent like HBTU or HATU in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
- Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal valine.
- Cleavage and Deprotection: Cleave the dipeptide from the resin and simultaneously remove the side-chain protecting group using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

- Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify by preparative HPLC.

## Purification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for purifying peptides.

Protocol:

- Column: Use a C18 stationary phase column.
- Mobile Phases:
  - Mobile Phase A: 0.1% TFA in water.
  - Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: Elute the peptide using a linear gradient of increasing concentration of Mobile Phase B. The specific gradient will depend on the hydrophobicity of the peptide and should be optimized.
- Detection: Monitor the elution at 220 nm (for the peptide bond) and 280 nm (if aromatic residues are present, though less relevant for Val-His).
- Fraction Collection and Analysis: Collect fractions corresponding to the major peak and analyze their purity by analytical HPLC and their identity by mass spectrometry.

The retention time of **Valylhistidine** on a C18 column will depend on the exact column dimensions, particle size, flow rate, and gradient.<sup>[7]</sup> For context, peptides with more hydrophobic residues will have longer retention times.

## Analytical Characterization

Mass spectrometry is used to confirm the molecular weight and sequence of the dipeptide. Electrospray ionization (ESI) is a common method for peptide analysis.

Protocol:

- **Sample Preparation:** Dissolve the purified peptide in a suitable solvent, such as a water/acetonitrile mixture with a small amount of formic acid.
- **Infusion:** Infuse the sample directly into the mass spectrometer or inject it through an LC-MS system.
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode. The protonated molecule  $[M+H]^+$  should be observed at  $m/z$  255.29.
- **Tandem Mass Spectrometry (MS/MS):** To confirm the sequence, isolate the parent ion ( $m/z$  255.29) and subject it to collision-induced dissociation (CID). The fragmentation pattern should be consistent with the structure of **Valylhistidine**, with characteristic b- and y-ions. The fragmentation of protonated histidine itself often involves losses of water and carbon monoxide.<sup>[8]</sup>

Table 3: Predicted ESI-MS/MS Fragments for **Valylhistidine** ( $[M+H]^+$ )

Ion Type	Sequence	Calculated $m/z$
b1	Val	100.08
y1	His	156.08
b2	Val-His	255.14

NMR spectroscopy can be used to confirm the structure and purity of **Valylhistidine**. Both 1D ( $^1H$ ) and 2D (e.g., COSY, HSQC) experiments can be performed. The chemical shifts of the protons and carbons will be dependent on the pH of the solution due to the ionizable groups.

## Quantitative Data

Specific quantitative data for **Valylhistidine** is scarce in the publicly available literature. The following tables summarize the types of data that are relevant for a full characterization of this dipeptide.

Table 4: Metal Ion Binding

Metal Ion	Stability Constant (log $\beta$ )	Method
Cu(II)	Not available in searched literature.	Potentiometric titration would be a suitable method.[9]

Table 5: Enzymatic Hydrolysis

Enzyme	Substrate	Km	kcat	kcat/Km
Dipeptidyl Peptidase	Valylhistidine	Not available in searched literature.	Not available in searched literature.	Not available in searched literature.

Note: Kinetic parameters for the hydrolysis of various dipeptide derivatives by dipeptidyl peptidases have been reported and can serve as a reference.[10][11]

Table 6: Intestinal Permeability

Assay System	Apparent Permeability (Papp) (cm/s)	Efflux Ratio
Caco-2 Cells	Not available in searched literature.	Not available in searched literature.

Note: Caco-2 cell permeability assays are a standard in vitro model for predicting human intestinal absorption of compounds.[12][13]

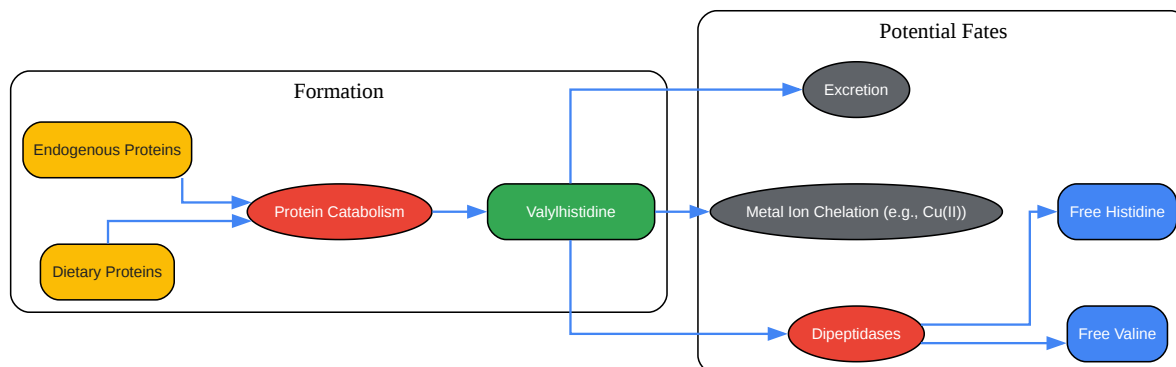
Table 7: Pharmacokinetic Parameters



Parameter	Value	Species
Half-life ( $t_{1/2}$ )	Not available in searched literature for Valylhistidine. For the larger peptide, peptide histidine valine, a long half-life has been reported in humans. <a href="#">[14]</a>	Human
Clearance (CL)	Not available in searched literature.	Human
Volume of Distribution (Vd)	Not available in searched literature.	Human
Plasma Concentration	Not available in searched literature. For L-histidine, maximum plasma concentrations have been measured after oral administration. <a href="#">[15]</a>	Human

## Logical Relationships and Workflows

Given the lack of evidence for **Valylhistidine** in specific signaling pathways, a diagram illustrating its metabolic context is more appropriate.



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Caption: Metabolic lifecycle of **Valylhistidine**.

## Conclusion

**Valylhistidine** is a dipeptide with potential biological activities stemming from its constituent amino acids. While its primary role appears to be as a metabolic intermediate, the presence of a histidine residue suggests a capacity for metal ion chelation and potential involvement in related physiological processes. The lack of specific quantitative data for **Valylhistidine** highlights a gap in the current scientific literature and presents an opportunity for further research. The generalized experimental protocols provided in this guide offer a starting point for the synthesis, purification, and characterization of this dipeptide, which will be essential for elucidating its specific biological functions and potential applications in drug development and other scientific fields. Future studies should focus on determining its metal binding affinities, enzymatic stability, and cellular transport characteristics to fully understand its physiological relevance.

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